molecular formula C4H7N3O2S B026780 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate CAS No. 65802-56-4

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate

Cat. No.: B026780
CAS No.: 65802-56-4
M. Wt: 161.19 g/mol
InChI Key: BWYGMIYEADAIGW-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is a heterocyclic compound with the molecular formula C4H5N3OS·H2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a mercapto group attached to a pyrimidine ring. This compound is also referred to as 6-Amino-2-mercapto-4-pyrimidinol monohydrate or 6-Amino-2-thiouracil monohydrate .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate, also known as 6-Amino-2-thiouracil monohydrate, is the A3 adenosine receptor . This receptor plays a crucial role in many biological functions, including inflammatory and immune responses .

Mode of Action

6-Amino-2-thiouracil monohydrate acts as a potent and selective antagonist of the A3 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that can have various effects on the body, including promoting inflammation and suppressing immune response .

Biochemical Pathways

The compound’s interaction with the A3 adenosine receptor affects various biochemical pathways. For instance, it can influence the adenylate cyclase pathway , leading to changes in cyclic adenosine monophosphate (cAMP) levels within cells . This can have downstream effects on various cellular processes, including inflammation and immune response .

Result of Action

By acting as an antagonist of the A3 adenosine receptor, 6-Amino-2-thiouracil monohydrate can help to modulate inflammatory and immune responses . This could potentially make it useful in the treatment of conditions characterized by excessive inflammation or immune activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-thiouracil monohydrate. For instance, the compound is stable under dry conditions but can absorb moisture in humid environments . Additionally, its action could potentially be influenced by factors such as pH and the presence of other substances in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate typically involves the cyclization of ethyl cyanoacetate with thiourea. The reaction is carried out in anhydrous ethanol with sodium ethoxide as a base. The mixture is heated to reflux, and ethyl cyanoacetate is added dropwise. After maintaining the reflux for several hours, the reaction mixture is cooled, and the product is filtered and purified .

Industrial Production Methods: In industrial settings, the compound is produced by dissolving the crude product in water, followed by decolorization with activated charcoal. The solution is then heated and acidified with acetic acid to precipitate the final product. The precipitate is filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate has several scientific research applications:

Comparison with Similar Compounds

  • 6-Amino-2-mercapto-4-pyrimidinol monohydrate
  • 6-Amino-2-thiouracil monohydrate
  • 2-Mercaptopyrimidine
  • 6-Aminouracil

Comparison: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is unique due to the presence of both hydroxyl and mercapto groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher specificity for A3 adenosine receptors, making it particularly valuable in receptor studies .

Properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h1H,(H4,5,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYGMIYEADAIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215992
Record name 6-Amino-2-thiouracil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65802-56-4, 1004-40-6
Record name 2-Pyrimidinethiol, 4-amino-6-hydroxy-, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065802564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-thiouracil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-thiouracil hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate interact with gold nanoparticles, and what are the potential applications of this interaction?

A1: this compound (AHMP) can self-assemble onto the surface of gold nanoparticles (AuNPs). This modification occurs due to the strong electrostatic interactions between the negatively charged AHMP and the positively charged gold surface. [] This interaction induces aggregation of the AuNPs in the presence of calcium ions (Ca2+), leading to a visible color change from red to blue. [] This phenomenon has been exploited to develop a simple, low-cost colorimetric sensor for detecting Ca2+ in solutions. []

Q2: What are the antioxidant properties of pyrimidine derivatives incorporating the 4-Amino-6-hydroxy-2-mercaptopyrimidine scaffold?

A2: Research indicates that while pyrimidine derivatives based on the 4-Amino-6-hydroxy-2-mercaptopyrimidine scaffold do not exhibit strong radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), they demonstrate significant anti-lipid peroxidation activity. [] This suggests their potential as protective agents against oxidative stress-induced cellular damage. Specifically, derivatives like 2a and 2f showed potent inhibition of lipid peroxidation with IC50 values of 42 μM and 47.5 μM, respectively. []

Q3: Can this compound enhance the properties of natural fiber-reinforced composites?

A3: Studies have explored the use of this compound as a coupling agent in cogon grass fiber-reinforced epoxidized natural rubber composites. [] The incorporation of AHMP led to improved tensile strength, modulus, and elongation at break compared to composites without the coupling agent. [] This suggests that AHMP can enhance the interfacial adhesion between the natural fiber and the polymer matrix, leading to improved mechanical properties of the composite material.

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